molecular formula C13H18O2 B1261227 (2R,3S,4R)-2-[(1E)-1,3-Butadienyl]-4-[(1E,3E)-1,3-pentadienyl]tetrahydrofuran-3-ol

(2R,3S,4R)-2-[(1E)-1,3-Butadienyl]-4-[(1E,3E)-1,3-pentadienyl]tetrahydrofuran-3-ol

Cat. No. B1261227
M. Wt: 206.28 g/mol
InChI Key: DTLKTHCXEMHTIQ-JQRIKDBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,4R)-2-[(1E)-1,3-Butadienyl]-4-[(1E,3E)-1,3-pentadienyl]tetrahydrofuran-3-ol is a natural product found in Chaetomium with data available.

Scientific Research Applications

Biomass-Derived Applications

The compound (2R,3S,4R)-2-[(1E)-1,3-Butadienyl]-4-[(1E,3E)-1,3-pentadienyl]tetrahydrofuran-3-ol and its related compounds have been explored in the context of biomass-derived applications. For example, catalytic ring-opening dehydration of tetrahydrofuran (THF), a product derived from biomass, yields 1,3-butadiene, an important monomer in rubbers and elastomers. This process demonstrates high selectivity to butadiene and pentadiene from biomass-derived THF and its derivatives (Abdelrahman et al., 2017).

Synthesis and Medicinal Applications

The compound and its derivatives have been investigated for their potential in synthesizing complex organic structures and evaluating their medical applications. For instance, certain derivatives have been tested for their cytotoxicity toward marine P388 lymphocytic leukemia and human cancer cell lines, demonstrating the potential for cancer-cell-growth inhibition (Meilert et al., 2004).

Catalytic Applications

In catalysis, studies have been conducted on the thermal catalytic hydrosilylation of conjugated dienes like 1,3-butadiene and 2,3-dimethyl-1,3-butadiene in the presence of various metal complexes. Such research is crucial for understanding the behavior of these compounds under different conditions and their potential applications in industrial catalysis processes (Kayran & Rouzi, 2001).

Material Science and Polymerization

The derivative compounds have also been studied in the field of material science and polymerization. For example, anionic polymerizations of bis(terphenyl) substituted butadienes have been explored for precursors of head‐to‐head substituted polyacetylenes, which are important in the development of new materials (Yu & He, 2017).

properties

Product Name

(2R,3S,4R)-2-[(1E)-1,3-Butadienyl]-4-[(1E,3E)-1,3-pentadienyl]tetrahydrofuran-3-ol

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

(2R,3S,4R)-2-[(1E)-buta-1,3-dienyl]-4-[(1E,3E)-penta-1,3-dienyl]oxolan-3-ol

InChI

InChI=1S/C13H18O2/c1-3-5-7-8-11-10-15-12(13(11)14)9-6-4-2/h3-9,11-14H,2,10H2,1H3/b5-3+,8-7+,9-6+/t11-,12-,13+/m1/s1

InChI Key

DTLKTHCXEMHTIQ-JQRIKDBKSA-N

Isomeric SMILES

C/C=C/C=C/[C@@H]1CO[C@@H]([C@H]1O)/C=C/C=C

SMILES

CC=CC=CC1COC(C1O)C=CC=C

Canonical SMILES

CC=CC=CC1COC(C1O)C=CC=C

synonyms

aureonitol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S,4R)-2-[(1E)-1,3-Butadienyl]-4-[(1E,3E)-1,3-pentadienyl]tetrahydrofuran-3-ol
Reactant of Route 2
(2R,3S,4R)-2-[(1E)-1,3-Butadienyl]-4-[(1E,3E)-1,3-pentadienyl]tetrahydrofuran-3-ol
Reactant of Route 3
(2R,3S,4R)-2-[(1E)-1,3-Butadienyl]-4-[(1E,3E)-1,3-pentadienyl]tetrahydrofuran-3-ol
Reactant of Route 4
(2R,3S,4R)-2-[(1E)-1,3-Butadienyl]-4-[(1E,3E)-1,3-pentadienyl]tetrahydrofuran-3-ol
Reactant of Route 5
(2R,3S,4R)-2-[(1E)-1,3-Butadienyl]-4-[(1E,3E)-1,3-pentadienyl]tetrahydrofuran-3-ol
Reactant of Route 6
(2R,3S,4R)-2-[(1E)-1,3-Butadienyl]-4-[(1E,3E)-1,3-pentadienyl]tetrahydrofuran-3-ol

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